molecular formula C7H10N2O B14062946 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole

Cat. No.: B14062946
M. Wt: 138.17 g/mol
InChI Key: GPGVQZBQAJYLGS-UHFFFAOYSA-N
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Description

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as sodium benzoate . This reaction proceeds smoothly in water at room temperature, making it an eco-friendly approach.

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrano[3,2-c]pyrazole
  • Pyrano[3,4-c]pyrazole
  • Pyrano[4,3-c]pyrazole

Uniqueness

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is unique due to its specific isomeric form, which imparts distinct biological activities and chemical properties. Compared to other pyranopyrazole isomers, it has been more extensively investigated for its potential therapeutic applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole

InChI

InChI=1S/C7H10N2O/c1-5-6-3-2-4-10-7(6)9-8-5/h2-4H2,1H3,(H,8,9)

InChI Key

GPGVQZBQAJYLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCOC2=NN1

Origin of Product

United States

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